molecular formula C15H21N3O2S B4362780 N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4362780
M. Wt: 307.4 g/mol
InChI Key: ORZZQONYZLZPQJ-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring, a methyl group at the 5-position, and a benzenesulfonamide moiety substituted with two methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol. The benzenesulfonamide moiety can be introduced through a nucleophilic substitution reaction, where the sulfonamide group is attached to the pyrazole ring via a suitable leaving group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the pyrazole ring and sulfonamide group allows for hydrogen bonding and hydrophobic interactions with target proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-5-yl)methyl]-N,2,5-dimethylbenzenesulfonamide
  • N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N,2,5-trimethylbenzenesulfonamide
  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N,2,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-5-18-14(8-9-16-18)11-17(4)21(19,20)15-10-12(2)6-7-13(15)3/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZZQONYZLZPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
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N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
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N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,2,5-TRIMETHYL-1-BENZENESULFONAMIDE

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